5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone
CAS No.: 898772-94-6
Cat. No.: VC2282833
Molecular Formula: C13H18O3S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898772-94-6 |
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Molecular Formula | C13H18O3S |
Molecular Weight | 254.35 g/mol |
IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one |
Standard InChI | InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Standard InChI Key | MTAIXHHKQXJCFY-UHFFFAOYSA-N |
SMILES | CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 |
Canonical SMILES | CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 |
Introduction
Structural Characteristics and Chemical Identity
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a dioxolane ring attached at position 5 and a 3-methylbutyl ketone group at position 2. Based on the molecular patterns of similar compounds, this molecule likely has a molecular formula of C₁₄H₂₀O₃S and a molecular weight of approximately 268 g/mol, comparable to the hexyl analog which has a molecular weight of 268.37 g/mol .
The compound's structure incorporates three key functional components:
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The thiophene core provides aromaticity and potential for electrophilic substitution reactions
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The 1,3-dioxolane ring serves as a protecting group for a carbonyl function and contributes to the electron distribution
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The 3-methylbutyl ketone group introduces a branched aliphatic chain that affects lipophilicity and potential biological interactions
Nomenclature and Classification
Following IUPAC conventions and patterns observed in similar compounds, this molecule could also be named 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4-methylpentan-1-one. It belongs to several chemical classifications:
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Heterocyclic aromatic compounds (due to the thiophene ring)
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Ketones (containing a carbonyl group bonded to carbon atoms)
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Acetals (featuring the dioxolane protecting group)
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Thiophene derivatives (based on the core structure)
Synthesis Methods and Production Techniques
Laboratory Synthesis Pathways
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would likely follow established protocols for similar compounds, involving multiple reaction steps carefully controlled for optimal yield and purity.
Formation of the Dioxolane Ring
The dioxolane component is typically introduced through acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction requires controlled conditions to ensure proper formation of the five-membered dioxolane ring structure.
Thiophene Functionalization
The thienyl ketone moiety can be prepared through various methods, with Friedel-Crafts acylation being among the most common. This approach involves the reaction of thiophene with an acyl chloride (in this case, 4-methylpentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.
Reaction Scheme
A possible synthetic route would involve:
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Protection of thiophene-2-carbaldehyde with ethylene glycol to form the dioxolane ring
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Metallation of the protected thiophene at position 5
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Acylation with 4-methylpentanoyl chloride to introduce the 3-methylbutyl ketone group
Industrial Production Considerations
For large-scale production, several factors would need to be addressed:
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Optimization of reaction conditions to maximize yield and minimize byproducts
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Implementation of continuous flow processes rather than batch reactions to improve efficiency and reduce waste
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Selection of greener solvents and catalysts to minimize environmental impact
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Development of effective purification methods suitable for industrial scale
The industrial synthesis would likely involve automated reactors with precise control of temperature, pressure, and reagent addition to ensure product consistency and quality.
Physical and Chemical Properties
Physicochemical Characteristics
Based on the properties of structurally similar compounds, 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would likely exhibit the following characteristics:
Property | Expected Value/Characteristic | Basis for Estimation |
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Physical State | Pale yellow to amber liquid or low-melting solid | Similar thiophene derivatives |
Molecular Weight | ~268 g/mol | Calculated from molecular formula |
Solubility | Soluble in most organic solvents; poorly soluble in water | Lipophilic structure similar to related compounds |
Melting Point | 40-60°C (if solid) | Comparable to hexyl derivative |
Boiling Point | >250°C at atmospheric pressure | Based on molecular weight and functionality |
Density | ~1.1-1.2 g/cm³ | Typical for similar organic compounds |
Log P | ~3.0-3.5 | Estimated based on structural components |
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that could be used for identification and structural confirmation:
IR Spectroscopy
Key IR absorption bands would include:
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Carbonyl (C=O) stretch at approximately 1650-1680 cm⁻¹
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C-O-C stretching from the dioxolane ring at approximately 1050-1150 cm⁻¹
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C-H stretching of the thiophene ring at approximately 3100 cm⁻¹
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Aliphatic C-H stretching from the 3-methylbutyl group at approximately 2850-2950 cm⁻¹
NMR Spectroscopy
¹H NMR would show characteristic signals for:
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Thiophene protons (approximately 6.8-7.6 ppm)
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Dioxolane CH (approximately 5.8-6.0 ppm)
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Dioxolane CH₂ groups (approximately 3.9-4.1 ppm)
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Methylene protons adjacent to the carbonyl (approximately 2.8-3.0 ppm)
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Methyl groups of the 3-methylbutyl chain (approximately 0.9 ppm)
Chemical Reactivity
The chemical behavior of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would be governed by its functional groups:
Ketone Functionality
The ketone group would participate in typical carbonyl reactions:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation with amines to form imines
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Wittig reactions to form alkenes
Thiophene Ring Reactivity
The thiophene ring would undergo:
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Electrophilic aromatic substitution reactions
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Oxidation to form sulfoxides and sulfones
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Lithiation at available positions for further functionalization
Dioxolane Group Reactions
The dioxolane protecting group would be susceptible to:
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Acid-catalyzed hydrolysis to regenerate the carbonyl compound
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Transacetalization reactions under appropriate conditions
Potential Activity | Structural Basis | Comparable Compounds |
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Antimicrobial properties | Thiophene core | Similar thiophene derivatives show activity against various pathogens |
Anti-inflammatory effects | Carbonyl group and heterocyclic structure | Ketone-containing heterocycles often exhibit such properties |
Enzyme inhibition | Multiple binding sites for protein interaction | Structurally similar compounds have shown enzyme modulatory activities |
Antioxidant activity | Sulfur-containing heterocycle | Thiophene compounds can act as radical scavengers |
Materials Science Applications
The unique structure of this compound suggests potential applications in:
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Development of organic electronic materials, leveraging the electron-rich thiophene ring
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Preparation of specialized polymers with defined electronic properties
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Creation of organic semiconductors or conductive materials
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Development of novel optical materials with specific light-absorption characteristics
Structure-Activity Relationships
Comparison with Structural Analogs
Understanding the relationship between structural features and properties requires comparison with similar compounds:
Structure-Property Correlations
The 3-methylbutyl group in the target compound introduces several important features:
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The branched nature creates a different spatial arrangement compared to linear chains
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The specific chain length provides a balance between water solubility and lipophilicity
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The branching point introduces conformational constraints that may affect binding to biological targets
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The isopentyl structure is found in many natural products, potentially conferring biomimetic properties
These structural characteristics would influence physicochemical properties such as solubility, melting point, and biological activity profiles.
Analytical Methods for Characterization
Chromatographic Techniques
Identification and purity assessment of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would typically involve:
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High-Performance Liquid Chromatography (HPLC) using reversed-phase columns
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Gas Chromatography (GC) for volatile component analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Advanced Spectroscopic Methods
Comprehensive structural characterization would employ:
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High-resolution Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Two-dimensional NMR techniques (COSY, HSQC, HMBC) for complete structure elucidation
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X-ray crystallography (if crystalline) for absolute configuration determination
These analytical methods would provide definitive structural confirmation and enable quality control during synthesis.
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Development of greener synthetic routes with higher atom economy
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Exploration of enzymatic or biocatalytic approaches for stereoselective synthesis
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Investigation of flow chemistry methods for continuous production
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Design of more efficient purification protocols
Application Development
Promising areas for further investigation include:
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Comprehensive screening for biological activities against diverse targets
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Exploration of structure-activity relationships through the synthesis of additional analogs
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Investigation of potential applications in electronic materials and devices
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Development of specialized analytical applications leveraging the unique structural features
Theoretical Studies
Computational approaches could provide valuable insights:
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Molecular modeling to predict interactions with biological targets
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Quantum chemical calculations to understand electronic properties
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QSAR studies to establish relationships between structure and observed activities
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Molecular dynamics simulations to explore conformational preferences
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